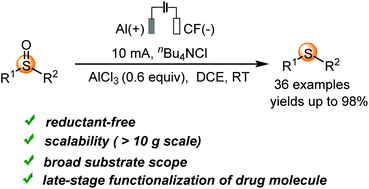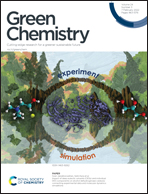Scalable electrochemical reduction of sulfoxides to sulfides†
Green Chemistry Pub Date: 2021-03-17 DOI: 10.1039/D1GC00591J
Abstract
A scalable reduction of sulfoxides to sulfides in a sustainable way remains an unmet challenge. This report discloses an electrochemical reduction of sulfoxides on a large scale (>10 g) under mild reaction conditions. Sulfoxides are activated using a substoichiometric amount of the Lewis acid AlCl3, which could be regenerated via a combination of inexpensive aluminum anode with chloride anion. This deoxygenation process features a broad substrate scope, including acid-labile substrates and drug molecules.

Recommended Literature
- [1] Inside back cover
- [2] Vibrational circular dichroism of the OH-stretching vibration in 2,2′-dihydroxy-1,1′-binaphthyl
- [3] Enantioselective Friedel–Crafts reactions between phenols and N-tosylaldimines catalyzed by a leucine-derived bifunctional catalyst†
- [4] Back cover
- [5] Synthesis of β-diketiminato calcium silylamides and their reactions with triethylaluminium†‡
- [6] Promoting the formation of oxygen vacancies in ceria multishelled hollow microspheres by doping iron for enhanced ambient ammonia electrosynthesis†
- [7] Polyesters with main and side chain phosphoesters as structural motives for biocompatible electrospun fibres†
- [8] Mitigating RANKL-induced cholesterol overload in macrophages with β-cyclodextrin-threaded polyrotaxanes suppresses osteoclastogenesis†
- [9] Problems of accuracy and precision in the determination of trace elements in water as shown by recent International Atomic Energy Agency intercomparison tests
- [10] Diffusion- and velocity-driven spatial separation of analytes from single droplets entering an ICP off-axis†










